1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-13-3-1-2-4-13)18-14-9-16-19(11-14)10-12-5-7-21-8-6-12/h9,11-13H,1-8,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQPEDNXZAYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting with the preparation of the core pyrazole structure. The cyclopentyl group is introduced through a cyclization reaction, while the oxan-4-yl group is added via a nucleophilic substitution reaction. The final step involves the formation of the urea linkage through a reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, studies have shown that pyrazole-based compounds can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The presence of the oxan and pyrazole groups is believed to enhance interactions with cellular targets involved in tumor proliferation.
Data Summary Table: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) | Reference |
|---|---|---|---|
| Thio-urea Derivative A | Prostate Cancer | 15.1 | |
| Thio-urea Derivative B | Breast Cancer | 28.7 |
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3). GSK-3 is a critical regulator of various cellular processes, including cell proliferation and apoptosis.
Inhibition Data
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| GSK-3 | 140 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrazole derivatives have shown effective inhibition against bacterial strains like Staphylococcus aureus and Streptococcus pyogenes, indicating potential for development as an antimicrobial agent.
Case Study 1: Antitumor Efficacy
A study focused on synthesizing thio-urea derivatives related to this compound demonstrated selective cytotoxicity against several cancer cell lines while exhibiting lower toxicity towards normal cells. Structural modifications were found to enhance biological activity significantly.
Case Study 2: Enzyme Inhibition Mechanism
Another investigation utilized molecular docking studies to explore how similar compounds inhibit GSK-3 activity. The results indicated that these compounds effectively bind to the active site of GSK-3, leading to reduced enzyme activity. This suggests that specific modifications on the pyrazole ring could further enhance inhibitory potency.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can be contextualized against related pyrazole-urea derivatives (Table 1).
Table 1: Comparative Analysis of Pyrazole-Urea Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity: Cyclopentyl vs. Aromatic Groups: The cyclopentyl group in the target compound may enhance metabolic stability compared to aromatic substituents (e.g., 3-acetylphenyl in ), which are prone to oxidative metabolism. Oxan-4-ylmethyl vs. Hydroxymethyl: The oxan-4-ylmethyl group offers better solubility than the hydroxymethyl group in , which may require additional derivatization for optimal bioavailability.
Synthetic Accessibility :
- The Curtius reaction (used for the target compound) is versatile but requires careful handling of azides, whereas condensation with isocyanates (as in ) is simpler but less selective .
Antimicrobial activity is notably absent in the target compound but prominent in fluorobenzyl derivatives (), suggesting substituent-dependent selectivity.
Limitations and Opportunities
- The lack of direct antimicrobial data for the target compound highlights a research gap.
- Structural analogs with GPR139 antagonism () suggest unexplored neurological applications.
Biological Activity
1-Cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is , with a molecular weight of approximately 250.31 g/mol. The structure features a cyclopentyl group and a pyrazole moiety, which are known for their diverse biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Antitumor Activity
Recent research has indicated that compounds similar to 1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea exhibit significant antitumor properties. For instance, related pyrazole derivatives have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | EKVX (Lung) | 25.1 | |
| Compound B | OVCAR-4 (Ovarian) | 28.7 | |
| 1-Cyclopentyl... | U937 (Monocytic) | TBD | Ongoing Studies |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | Ongoing Studies |
| Streptococcus pyogenes | 8 | Ongoing Studies |
The proposed mechanism by which 1-cyclopentyl-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea exerts its biological effects may involve the inhibition of specific enzymes or pathways critical to tumor growth and bacterial survival. For instance, compounds with similar structures have been shown to inhibit GSK-3β activity, which plays a role in various cellular processes including apoptosis and cell proliferation .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the urea structure could enhance cytotoxicity against specific cancer cell lines, indicating that further structural optimization could yield more potent derivatives .
- Antimicrobial Testing : In vitro testing of related compounds showed promising results against resistant bacterial strains, suggesting that further exploration into the structural characteristics of these compounds could lead to novel antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
